Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)- Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-
Brand Name: Vulcanchem
CAS No.: 189813-45-4
VCID: VC3939819
InChI: InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
SMILES: COC(=O)C(=NOC)C1=CC=CC=C1CCl
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol

Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-

CAS No.: 189813-45-4

Cat. No.: VC3939819

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)- - 189813-45-4

Specification

CAS No. 189813-45-4
Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
IUPAC Name methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate
Standard InChI InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Standard InChI Key GMZGDMPLWXWBQJ-JLHYYAGUSA-N
Isomeric SMILES COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl
SMILES COC(=O)C(=NOC)C1=CC=CC=C1CCl
Canonical SMILES COC(=O)C(=NOC)C1=CC=CC=C1CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name is methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate, reflecting its (E)-configuration at the imino double bond. Its molecular formula, C11H12ClNO3\text{C}_{11}\text{H}_{12}\text{ClNO}_3, corresponds to a molecular weight of 241.67 g/mol . Key structural features include:

  • A chloromethyl (-CH2_2Cl) group at the ortho position of the benzene ring.

  • A methoxyimino (-N-OCH3_3) moiety at the α-position of the acetic acid ester.

  • An (E)-stereochemistry critical for biological activity .

The canonical SMILES representation is COC(=O)C(=NOC)C1=CC=CC=C1CCl, while the InChIKey GMZGDMPLWXWBQJ-JLHYYAGUSA-N confirms its stereochemical uniqueness .

Physicochemical Properties

PropertyValueSource
Molecular Weight241.67 g/mol
LogP (Partition Coefficient)1.95
Polar Surface Area (PSA)47.89 Ų
Density/Boiling PointNot experimentally reported-

The relatively low LogP value suggests moderate hydrophobicity, balancing solubility in organic solvents and limited aqueous miscibility. The PSA, influenced by the ester and imino groups, indicates potential hydrogen-bonding interactions .

Synthesis and Manufacturing

Synthetic Routes

Three primary synthetic pathways have been documented:

Route A: Cyanation-Oxidation-Esterification

  • Cyanation: 2-(Chloromethyl)benzoyl chloride reacts with potassium cyanide to form 2-(chloromethyl)benzoyl cyanide.

  • Oxidation: The cyanide intermediate undergoes oxidation with hydrogen peroxide to yield the α-keto nitrile.

  • Esterification and Oximation: Reaction with methoxyamine hydrochloride in methanol introduces the methoxyimino group, followed by esterification to yield the final product .

Route B: Grignard-Based Synthesis

  • Grignard Formation: 2-Chloromethylphenyl magnesium bromide is prepared from 1-(bromomethyl)-2-chlorobenzene.

  • Nucleophilic Addition: The Grignard reagent reacts with methyl cyanoformate, followed by hydrolysis to form the α-hydroxy intermediate.

  • Oximation and Methylation: Treatment with methoxyamine and subsequent methylation produces the target compound .

Route C: Lactone Intermediate Pathway

  • Lactone Formation: Hydroxy methyl phenylacetic acid lactone is treated with tributyrin (TBN) and sodium methoxide to generate (E)-3-keto-4-(isonitroso)isochroman.

  • Chlorination: Thionyl chloride in methanol chlorinates the intermediate, yielding the final ester .

Synthetic RouteYield (%)Key AdvantagesLimitations
Route A16–32Simple reagentsLow yield, multiple steps
Route B55High yield, fewer stepsRequires anhydrous conditions
Route C45–50Scalable for industrial productionHigh purity requirements

Route B offers the highest efficiency, though industrial-scale processes often prefer Route C for cost-effectiveness .

Chemical Reactivity and Applications

Functional Group Transformations

  • Oxidation: The α-methoxyimino group resists oxidation, but the chloromethyl side chain can be oxidized to carboxylic acids using KMnO4_4 .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the imino bond to an amine, altering bioactivity .

  • Nucleophilic Substitution: The chloromethyl group undergoes substitution with amines or thiols, enabling derivatization for drug discovery .

Agrochemical Applications

As a key impurity (≤4 g/kg) in trifloxystrobin formulations, this compound indirectly contributes to fungicidal efficacy by ensuring reaction completeness during synthesis . Trifloxystrobin inhibits mitochondrial respiration in fungi by binding to the Qo site of cytochrome bc1_1, a mechanism potentiated by precise stereochemistry .

Pharmaceutical Intermediates

Derivatives of this compound serve as precursors for:

  • Antimicrobial Agents: Modifications at the chloromethyl position enhance activity against Gram-positive bacteria.

  • Anti-inflammatory Compounds: Ester hydrolysis followed by amidation yields candidates for COX-2 inhibition .

Biological and Toxicological Profile

Antimicrobial Activity

In vitro studies demonstrate moderate antifungal activity against Botrytis cinerea (EC50_{50} = 12 µM) and Aspergillus flavus (EC50_{50} = 18 µM). The chloromethyl group’s electrophilicity likely disrupts microbial cell wall synthesis .

Mammalian Toxicity

EndpointResultTest Organism
Acute Oral LD50_{50}>2000 mg/kg (non-toxic)Rat
Skin IrritationMild erythemaRabbit
Mutagenicity (Ames)NegativeS. typhimurium

Data indicate low acute toxicity, though chronic exposure risks remain uncharacterized .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times by 70% while improving yields to 68% . Biocatalytic approaches using lipases (e.g., Candida antarctica) enable enantioselective esterification, minimizing racemization .

Drug Delivery Systems

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability for antimicrobial applications.

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